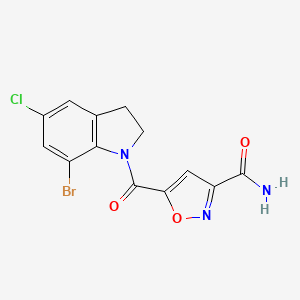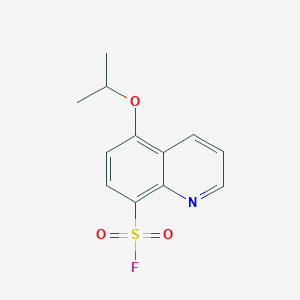
5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry, drug discovery, and other related areas. This compound is a heterocyclic organic molecule that contains both an oxazole and an indole ring system. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of this compound, as well as its potential applications in the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide is not yet fully understood. However, it is known that this compound targets the DNA of cancer cells, leading to cell cycle arrest and apoptosis. The exact molecular interactions between the compound and DNA are still under investigation.
Biochemical and Physiological Effects:
Studies have shown that 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide exhibits potent anticancer activity in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, this compound has shown promising results in the treatment of other diseases, such as malaria and tuberculosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an attractive candidate for the development of new anticancer drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide. One potential direction is to investigate the molecular interactions between this compound and DNA in more detail, to gain a better understanding of its mechanism of action. Another direction is to explore the potential of this compound in combination with other anticancer agents, to enhance its therapeutic efficacy. Additionally, there is a need to investigate the pharmacokinetics and toxicity of this compound in animal models, to assess its potential for clinical development. Finally, further optimization of the synthesis method for this compound may be necessary to improve its yield and purity.
Synthesemethoden
The synthesis of 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide involves the reaction of 2-amino-5-bromo-3-chloroindole with ethyl oxalyl chloride in the presence of a base, followed by cyclization with hydroxylamine-O-sulfonic acid. The resulting compound is then treated with acetic anhydride to yield the final product. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
The unique structural features of 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide make it an attractive target for scientific research in various fields. One significant application of this compound is in the development of new drugs for the treatment of cancer and other diseases. Several studies have shown that this compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, making it a promising candidate for further investigation.
Eigenschaften
IUPAC Name |
5-(7-bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O3/c14-8-4-7(15)3-6-1-2-18(11(6)8)13(20)10-5-9(12(16)19)17-21-10/h3-5H,1-2H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZZSXJYFSRABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2Br)Cl)C(=O)C3=CC(=NO3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-2-(hydroxymethyl)-2-methyl-N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7450599.png)
![tert-butyl 3-{[2-(N-methylprop-2-enamido)acetamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B7450605.png)
![3-[[1-(4-Fluoro-2-methylphenyl)pyrazol-3-yl]amino]pyrrolidin-2-one](/img/structure/B7450624.png)
![2-[(2-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylacetyl)amino]acetic acid](/img/structure/B7450632.png)
![1'-[1-(Prop-2-enoyl)piperidine-4-carbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-piperidin]-4-one](/img/structure/B7450648.png)
![N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450656.png)
![N-ethyl-N-[2-oxo-2-(2,2,3,3-tetramethylbutylamino)ethyl]prop-2-enamide](/img/structure/B7450664.png)
![3-[5-[(4-Cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(2,2-difluoroethyl)-1-methylurea](/img/structure/B7450672.png)
![N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450677.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450695.png)

![N-[1-(4-chloro-2-cyanophenyl)pyrazol-3-yl]-2-(4-fluorophenyl)-2-methylpropanamide](/img/structure/B7450705.png)
![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[2-(6-fluoro-1H-benzimidazol-2-yl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7450716.png)
![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)